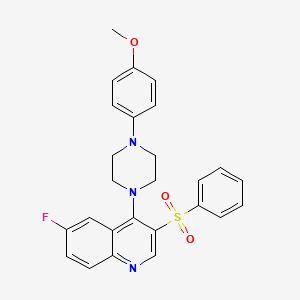

![molecular formula C20H18FN5O B2519712 7-(4-fluoroanilino)-5-methyl-2-phenethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one CAS No. 1251574-49-8](/img/structure/B2519712.png)

7-(4-fluoroanilino)-5-methyl-2-phenethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "7-(4-fluoroanilino)-5-methyl-2-phenethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one" is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidin-7(3H)-ones, which have been identified as potent inhibitors with excellent enzyme inhibition and isoform selectivity. These compounds have shown to inhibit the phosphorylation of AKT and demonstrate growth inhibition in PTEN deficient cancer cell lines .

Synthesis Analysis

The synthesis of related triazolopyrimidines involves a series of reactions starting with the formation of iminophosphorane, followed by a reaction with phenyl isocyanate to give carbodiimide, and subsequent reactions with various amines and alcohols in the presence of a catalytic amount of sodium alkoxide . Additionally, fluorinated derivatives have been synthesized through a practical three-step procedure starting from (iso)nicotinic hydrazides, with the introduction of the fluorine-substituted aryl fragment in the last step .

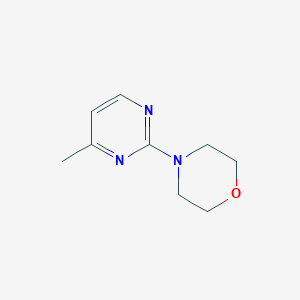

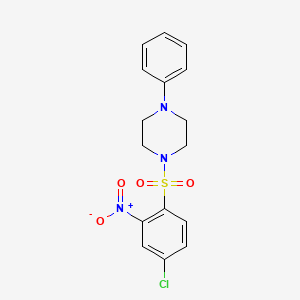

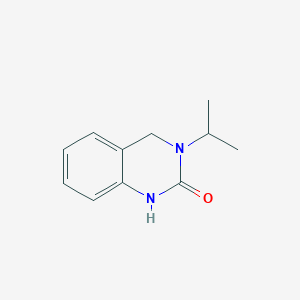

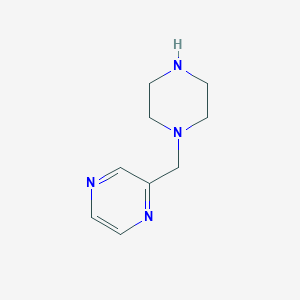

Molecular Structure Analysis

The molecular structures of these compounds are confirmed by 1H and 13C NMR spectral data, and their tautomeric preferences are established using 2D NOESY experiments . The structure-activity relationship (SAR) studies indicate that specific substituents at certain positions are required for optimal activity, such as a (1S)-2,2,2-trifluoro-1-methylethylamino group or an achiral 2,2,2-trifluoroethylamino group at the 5-position .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by their selectivity and the ability to introduce various substituents that can enhance biological activity. The fluorine atoms play a crucial role in the biological activity, as seen in the synthesis of fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines, where the fluorine substituted aryl fragment is introduced through cyclocondensation .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure, particularly the presence of fluorine atoms and other substituents. These properties are crucial for their biological activity, as they affect the compounds' solubility, stability, and ability to interact with biological targets. The SAR studies suggest that the presence of fluorine atoms and specific substituents at the ortho and para positions to the triazolopyrimidine core are necessary for optimal activity .

Aplicaciones Científicas De Investigación

Anticancer Applications

One significant application of related triazolopyrimidine compounds is in the field of anticancer therapy. The synthesis and structure-activity relationship (SAR) of a series of triazolopyrimidines have been detailed, emphasizing their unique mechanism of tubulin inhibition, which differs from that of paclitaxel and vincristine. These compounds promote tubulin polymerization in vitro without binding competitively with paclitaxel, instead inhibiting the binding of vincas to tubulin. This action allows them to overcome resistance mediated by multidrug resistance transporter proteins, demonstrating significant antitumor activity in nude mouse xenograft models when administered orally or intravenously (Zhang et al., 2007).

Antimicrobial Activities

Another research avenue involves the exploration of triazolopyrimidine derivatives for antimicrobial applications. For instance, certain fluorinated 1,2,4-triazolopyrimidine derivatives have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. One compound, in particular, showed potent inhibitory activity with minimal toxicity to mammalian cells, highlighting its potential as an antimycobacterial agent (Abdel-Rahman et al., 2009).

Synthetic Methodologies

Research has also focused on developing synthetic methodologies for creating triazolopyrimidines. Efficient, regioselective one-step syntheses have been reported, yielding derivatives with promising biological activities, including the inhibition of influenza virus RNA polymerase, highlighting the versatility of these compounds in drug development (Massari et al., 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

7-(4-fluoroanilino)-5-methyl-2-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN5O/c1-14-13-18(22-17-9-7-16(21)8-10-17)23-19-24-25(20(27)26(14)19)12-11-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBPXLOXXOLRDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NN(C(=O)N12)CCC3=CC=CC=C3)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-fluoroanilino)-5-methyl-2-phenethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Fluorophenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2519632.png)

![1-[(6-Hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2519640.png)

![N-(4-isopropylphenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2519645.png)

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2519651.png)